Lactacystin
Overview
Description
Lactacystin is an organic compound naturally synthesized by bacteria of the genus Streptomyces. It was first identified as an inducer of neuritogenesis in neuroblastoma cells in 1991 . The target of lactacystin was subsequently found to be the proteasome on the basis of its affinity for certain catalytic subunits of the proteasome . Lactacystin was the first non-peptidic proteasome inhibitor discovered and is widely used as a research tool in biochemistry and cell biology .
Synthesis Analysis
A formal, stereocontrolled synthesis of lactacystin has been completed from t-Bu-O-L-serine, providing the key intermediate 13, also useful for the generation of a range of C-9 analogues . A total synthesis of the novel neurotrophic agent (+)-lactacystin has been achieved in 11 steps and 14% overall yield from (2R,3S)-3-hydroxyleucine .
Molecular Structure Analysis
The molecular structure of Lactacystin can be interacted with in a 3D model . The molecular formula of Lactacystin is C15H24N2O7S .
Chemical Reactions Analysis
Lactacystin is a specific proteasome inhibitor that blocks the hydrolysis of intracellular proteins by ubiquitin/proteasome system inhibition .
Physical And Chemical Properties Analysis
Lactacystin has a molecular weight of 376.42 g/mol . It is soluble in water, methanol, DMSO, and pyridine, but insoluble in benzene, ethyl acetate, and chloroform .
Scientific Research Applications
Proteasome Function and Cell Fate
Lactacystin, a microbial product, is vital in studying the proteasome, a protease complex responsible for non-lysosomal intracellular protein degradation. It binds to the proteasome's catalytic subunits, affecting its peptidase activities. Unlike other proteasome inhibitors, lactacystin is specific and does not inhibit lysosomal protein degradation. Its application extends to studying cellular processes like differentiation, apoptosis, and protein degradation in the endoplasmic reticulum (Fenteany & Schreiber, 1998).
Inhibition of Proteasome Activities
Lactacystin targets the 20S proteasome, inhibiting its distinct peptidase activities. It modifies the proteasome subunit X/MB1, suggesting a catalytic role for this subunit in proteolysis. This specificity makes lactacystin a unique tool for understanding proteasome functions in cell cycle progression and neurite outgrowth (Fenteany et al., 1995).
Synthesis and Biological Evaluation
An enantioselective synthesis of lactacystin has been developed, allowing for the creation of analogs with varied lipophilic groups. These syntheses contribute to understanding the structure-activity relationship of lactacystin in proteasome inhibition, offering insights into its therapeutic potential, particularly in treating cerebral ischemia and stroke (Masse et al., 2000).
Induction of Apoptosis in Cancer Cells
Lactacystin's role in inducing apoptosis in cancer cells, particularly in human monoblast U937 cells, has been observed. By inhibiting the proteasome, lactacystin triggers apoptotic cell death, indicating its significance in cancer research and potential therapeutic applications (Imajoh-ohmi et al., 1995).
Proteasome Inhibition in Neurodegenerative Diseases
Lactacystin is a key tool in modeling neurodegenerative diseases. It has been used to understand the mechanisms of protein degradation and aggregation in conditions like Parkinson's disease. Research shows that lactacystin's inhibition of proteasome can lead to the accumulation of proteins such as α-synuclein, which is crucial in studying neurodegeneration (Ravikumar et al., 2002).
Application in Antimalarial Research
Lactacystin has shown potential in antimalarial research. It blocks the development of Plasmodium spp., theparasite responsible for malaria, by inhibiting the proteasome. This suggests its utility in developing new therapeutic strategies against malaria (Gantt et al., 1998).
Insights into Oligodendroglial Cell Differentiation
Research involving lactacystin has provided insights into the differentiation of oligodendroglial cells (OLGcs). By inhibiting the proteasome, lactacystin induces OLGcs to exit the cell cycle and start differentiation, shedding light on the role of the proteasome-ubiquitin pathway in cell differentiation processes (Pasquini et al., 2003).
Role in Immune System Regulation
Lactacystin has been instrumental in understanding the proteasome's role in immune system regulation, particularly in T cell activation-induced cell death and major histocompatibility complex class I antigen presentation. It provides a unique perspective on how proteasome inhibitors can modulate immune responses (Craiu et al., 1997).
Studying Cardiovascular Diseases
Lactacystin's effects have also been studied in cardiovascular diseases, particularly in hypertension models. It interferes with factors involved in heart remodeling, providing a novel approach to understanding and potentially treating hypertension (Simko et al., 2017).
Exploring Cellular Cycle and Morphology
Research using lactacystin has contributed to our understanding of the cell cycle and cellular morphology. Its ability to induce neurite outgrowth and influence cell cycle progression in neuroblastoma and osteosarcoma cell lines has broadened our understanding of cellular development and the potential applications of lactacystin in neurobiology (Fenteany et al., 1994).
Potential for Antitumor Activity
Lactacystin exhibits potent antitumor activity in models of malignant glioma, especially when administered via controlled-release polymers. This highlights its potential in targeted cancer therapy, particularly in brain tumors (Legnani et al., 2006).
Future Directions
properties
IUPAC Name |
(2R)-2-acetamido-3-[(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl]sulfanylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O7S/c1-6(2)10(19)15(11(20)7(3)12(21)17-15)14(24)25-5-9(13(22)23)16-8(4)18/h6-7,9-11,19-20H,5H2,1-4H3,(H,16,18)(H,17,21)(H,22,23)/t7-,9+,10+,11+,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAQAKHDKYAWHCG-RWTHQLGUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(NC1=O)(C(C(C)C)O)C(=O)SCC(C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@](NC1=O)([C@H](C(C)C)O)C(=O)SC[C@@H](C(=O)O)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50897422 | |
Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Lactacystin | |
CAS RN |
133343-34-7 | |
Record name | Lactacystin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=133343-34-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lactacystin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133343347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2R)-2-Acetamido-3-({(2R,3S,4R)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidine-2-carbonyl}sulfanyl)propanoic acidLactacystin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50897422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.